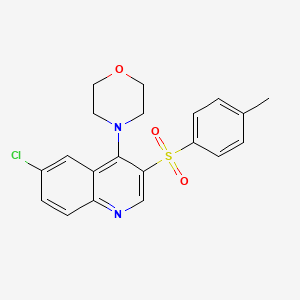
4-(6-Chloro-3-tosylquinolin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinoline derivatives has been well-documented in the literature. For example, Bonacorso et al. (2018) report the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination, demonstrating a versatile method for constructing quinoline cores with morpholine substituents (Bonacorso et al., 2018). Such methodologies could potentially be adapted for the synthesis of “4-(6-Chloro-3-tosylquinolin-4-yl)morpholine”.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those substituted with morpholine, is typically characterized by X-ray diffraction, NMR, and mass spectrometry. For instance, Mamatha S.V et al. (2019) detailed the characterization and structure confirmation of a morpholine-containing compound through these techniques, highlighting the critical role of structural elucidation in understanding compound properties (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Quinoline and morpholine frameworks undergo a variety of chemical reactions, including but not limited to amination, halogenation, and nucleophilic substitution, facilitating the introduction of diverse functional groups. For example, the work by Lei Zhao et al. (2017) on the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases the potential reactions quinoline derivatives might undergo, which could be relevant for further functionalization of “this compound” (Lei Zhao et al., 2017).
Scientific Research Applications
Charge Transfer Complexation
Morpholine derivatives, including those structurally related to 4-(6-Chloro-3-tosylquinolin-4-yl)morpholine, have been studied for their ability to form electron-transfer complexes. These complexes are investigated for their potential in various organic syntheses and charge-transfer applications. A study highlighted the synthesis and characterization of morpholine complexes with different π-acceptors, revealing insights into their stoichiometry and spectroscopic properties, which could be relevant for understanding the interactions and potential applications of this compound in similar contexts (Al-Wasidi et al., 2019).
Hydrogen-Bond Networks
Morpholine and its derivatives are known to participate in hydrogen-bonded complexes, which are crucial in the formation of one- and two-dimensional networks. These properties are essential in crystal engineering and the design of molecular materials with specific functions. The ability of morpholine to form stable hydrogen-bond networks suggests potential research avenues for this compound in the development of new materials or molecular assemblies (Ishida & Kashino, 1999).
Synthetic Intermediate
Compounds like this compound can serve as intermediates in the synthesis of biologically active heterocycles. The morpholine moiety is particularly interesting due to its presence in various pharmacologically active compounds. Studies on morpholine derivatives have shown their utility in synthesizing a range of heterocyclic compounds, which could lead to new drugs or materials with unique properties (Mazur et al., 2007).
Corrosion Inhibition
Quinoline derivatives, closely related to this compound, have been explored as corrosion inhibitors. This application is crucial in protecting metals from corrosive environments, especially in industrial settings. Research in this area could provide insights into the development of new, more effective corrosion inhibitors based on the structural framework of this compound (Prabhu et al., 2008).
Antimicrobial Potency
The structural features of this compound, particularly the quinoline core, are found in compounds with broad-spectrum antimicrobial activity. Synthesis and characterization of quinoline-based derivatives have shown significant antimicrobial potency, suggesting that derivatives like this compound could also be explored for potential antimicrobial applications (Desai et al., 2012).
properties
IUPAC Name |
4-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEITUYOGUJMBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)
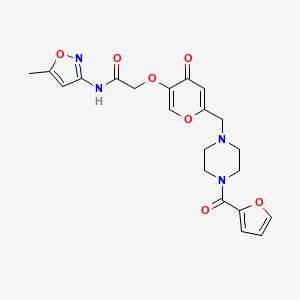
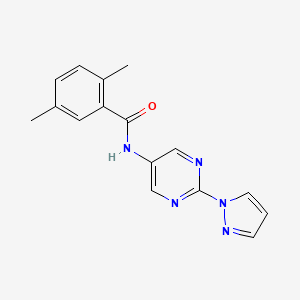
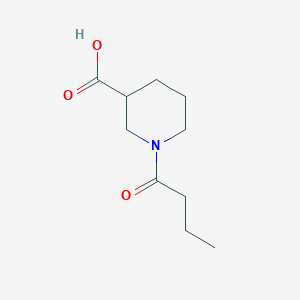


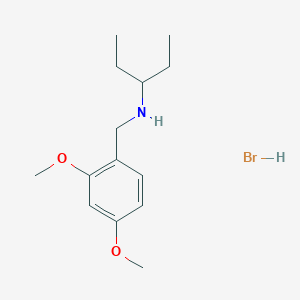

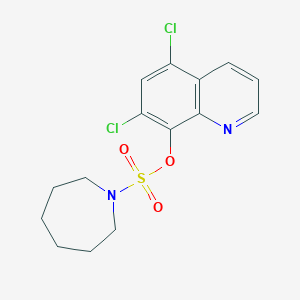
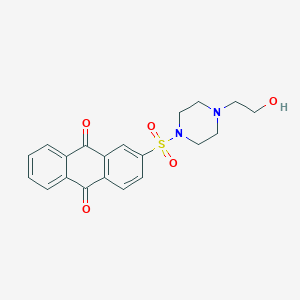
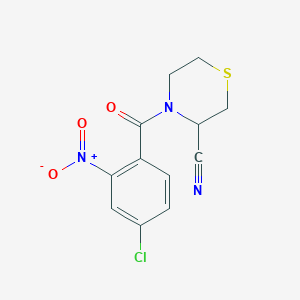
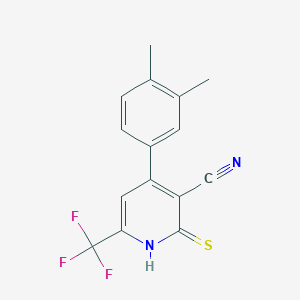
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)